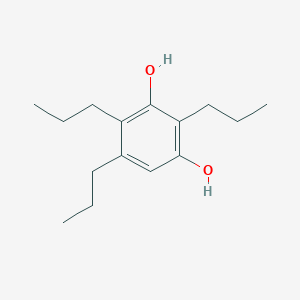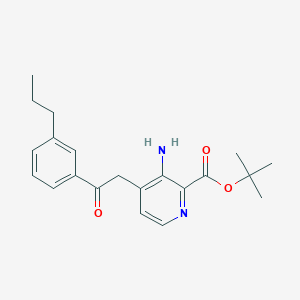![molecular formula C32H67N2O+ B14249157 N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium CAS No. 188665-72-7](/img/structure/B14249157.png)
N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium: is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a long octadecanoyl chain, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium typically involves a multi-step process. One common method includes the reaction of butan-1-amine with octadecanoyl chloride to form the intermediate N-[2-(octadecanoylamino)ethyl]butan-1-amine. This intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology: The compound has applications in biological research, particularly in the study of cell membranes and ion channels. Its quaternary ammonium structure allows it to interact with biological membranes, making it useful in membrane studies.
Medicine: In medicine, this compound is explored for its potential use as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial drugs.
Industry: Industrially, this compound is used in the formulation of surfactants and detergents. Its amphiphilic nature allows it to reduce surface tension and enhance the cleaning properties of detergents.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium involves its interaction with cell membranes. The long octadecanoyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. The quaternary ammonium group also interacts with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
Comparación Con Compuestos Similares
- N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride
- N,N-Dibutyl-N-ethylbutan-1-aminium ethyl sulfate
Comparison: N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium is unique due to its long octadecanoyl chain, which imparts distinct properties compared to other similar compounds. While other quaternary ammonium compounds like N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride and N,N-Dibutyl-N-ethylbutan-1-aminium ethyl sulfate have shorter alkyl chains, the long chain in this compound enhances its ability to interact with lipid bilayers, making it more effective in applications involving membrane disruption.
Propiedades
Número CAS |
188665-72-7 |
|---|---|
Fórmula molecular |
C32H67N2O+ |
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
tributyl-[2-(octadecanoylamino)ethyl]azanium |
InChI |
InChI=1S/C32H66N2O/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)33-27-31-34(28-10-6-2,29-11-7-3)30-12-8-4/h5-31H2,1-4H3/p+1 |
Clave InChI |
BYUMCMFNKAGXAI-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


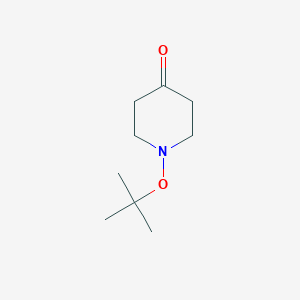
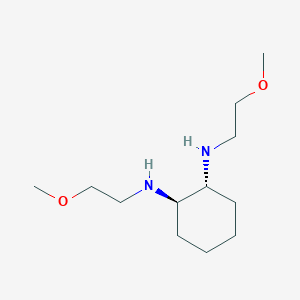
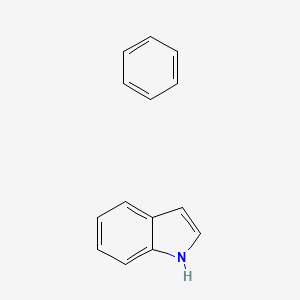
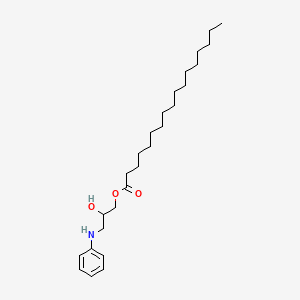
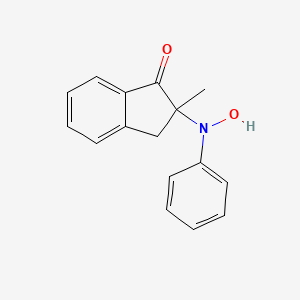
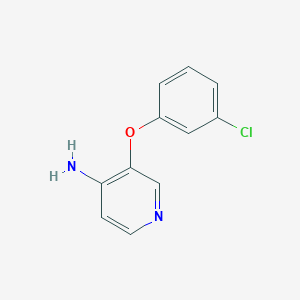
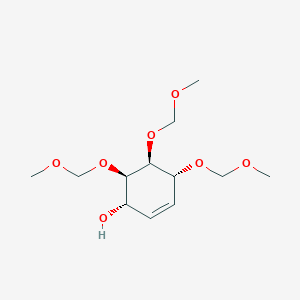
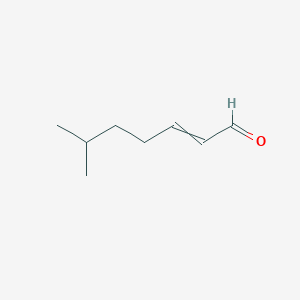



![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
